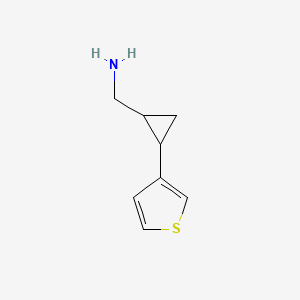
(2-(3-Thienyl)cyclopropyl)methylamine
Overview
Description
“(2-(3-Thienyl)cyclopropyl)methylamine” is a compound that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the use of zinc reagents for the cyclopropanation of olefins .Molecular Structure Analysis
The molecular formula of “(2-(3-Thienyl)cyclopropyl)methylamine” is C9H13NS. It contains 9 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “(2-(3-Thienyl)cyclopropyl)methylamine”, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation process that produces aminothiophene derivatives . Another reaction, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, such as “(2-(3-Thienyl)cyclopropyl)methylamine”, depend on their structure. Amines generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass .Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of 1-(2-thienyl)-2-(methylamino)propane and its 3-thienyl isomer, which are structurally similar to (2-(3-Thienyl)cyclopropyl)methylamine, was established for use as reference standards in forensic laboratories (Angelov, O'Brien, & Kavanagh, 2013).
Chemical Reactions and Derivatives :
- A study on the reaction of cyclopropyl ketones with secondary amines, resulting in the formation of enamines, includes cyclopropyl-α-thienylketone, highlighting the diverse chemical reactions these compounds can undergo (Pocar, Stradi, & Trimarco, 1975).
- The synthesis of asymmetric cyclopropyl acids and amines, including trans-(2-phenylcyclopropyl)-methylamines, demonstrates the versatility in synthesizing related cyclopropyl compounds (Overberger & Nishiyama, 1981).
Biochemical Studies and Applications :
- The use of methylamine, a compound structurally similar to (2-(3-Thienyl)cyclopropyl)methylamine, in studying the third component of human complement (C3) illustrates the biochemical applications of these compounds. The study revealed insights into the structural and functional aspects of C3 (Tack et al., 1980).
- The research on cyclopropylamine's inhibition of the quinoprotein methylamine dehydrogenase from Paracoccus denitrificans shows its potential application in understanding enzyme mechanisms (Davidson & Jones, 1991).
Metabolic and Pharmacological Investigations :
- Studies on the metabolism and pharmacological activity of related compounds, such as 2-methiopropamine, a thiophene analogue of methamphetamine, provide insights into their biotransformation and potential pharmacological effects (Welter et al., 2013).
Synthetic Applications :
- The synthesis of cyclopropyl oxime derivatives, which are potential candidates for biological and pharmaceutical activities, underscores the importance of cyclopropyl compounds in synthetic chemistry (Ho et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, “3-(2-Thienyl)-L-alanine”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-thiophen-3-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-8H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUHVWYTQNSLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Thienyl)cyclopropyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



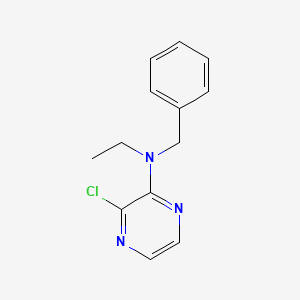
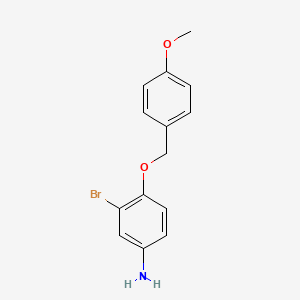
![N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1464569.png)
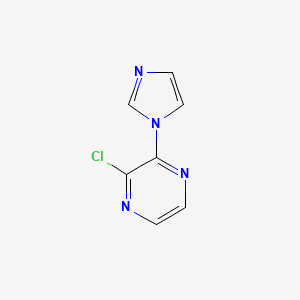
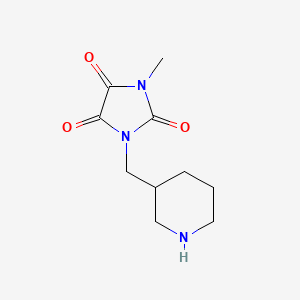
![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)
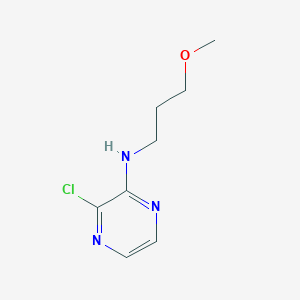
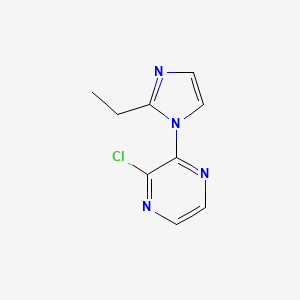
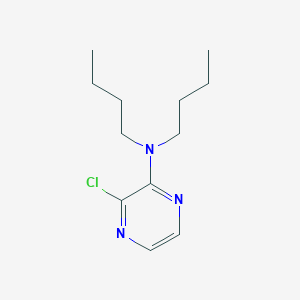
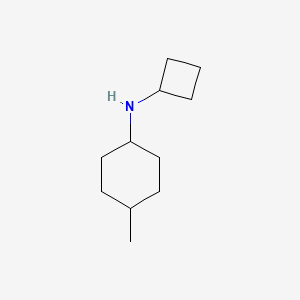
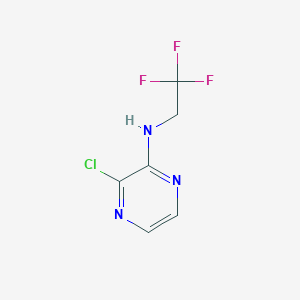
![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
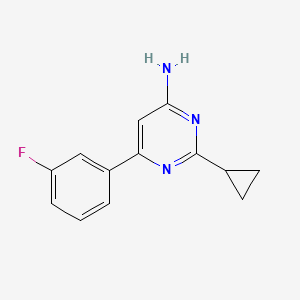
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)